(S)-Benzyl 3-(aminomethyl)-5-methylhexanoate hydrochloride
Overview
Description
(S)-Benzyl 3-(aminomethyl)-5-methylhexanoate hydrochloride, also known as (S)-AMH, is a chiral compound used in a variety of scientific research applications. It has been used as a chiral starting material in the synthesis of a variety of biologically active compounds, as a chiral catalyst in asymmetric synthesis, and as a chiral ligand in asymmetric catalysis. In addition, (S)-AMH has been used to study the mechanism of action of various enzymes and receptors, and to investigate the biochemical and physiological effects of various compounds.
Scientific Research Applications
- Scientific Field : Organic Chemistry
- Application Summary : This compound is used as an intermediate in various chemical reactions . It’s particularly involved in Suzuki-Miyaura reactions , which are used to couple boronic acids with various carbon compounds .
- Methods of Application : The compound is typically used in a solution form, as it’s slightly soluble in water . The specific procedures and parameters would depend on the particular reaction being carried out .
- Results or Outcomes : The outcomes also depend on the specific reactions. For instance, in Suzuki-Miyaura reactions, it can help form carbon-carbon bonds .
properties
IUPAC Name |
benzyl (3S)-3-(aminomethyl)-5-methylhexanoate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO2.ClH/c1-12(2)8-14(10-16)9-15(17)18-11-13-6-4-3-5-7-13;/h3-7,12,14H,8-11,16H2,1-2H3;1H/t14-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIWHJSXQFMZAPS-UQKRIMTDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(CC(=O)OCC1=CC=CC=C1)CN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](CC(=O)OCC1=CC=CC=C1)CN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.81 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-Benzyl 3-(aminomethyl)-5-methylhexanoate hydrochloride | |
CAS RN |
649748-11-8 | |
Record name | Hexanoic acid, 3-(aminomethyl)-5-methyl-, phenylmethyl ester, hydrochloride (1:1), (3S)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=649748-11-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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